5-Chloro-1-iodo-2-methyl-3-nitrobenzene

Übersicht

Beschreibung

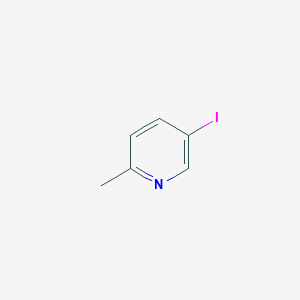

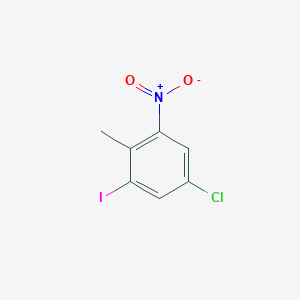

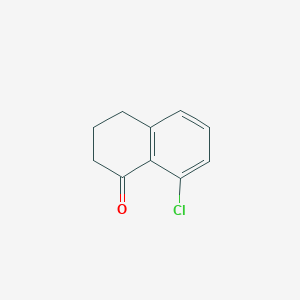

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is a chemical compound with the molecular formula C7H5ClINO2 . It is a benzene derivative, which means it contains a benzene ring as part of its structure .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-iodo-2-methyl-3-nitrobenzene consists of a benzene ring substituted with chlorine, iodine, a methyl group, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by IUPAC nomenclature rules .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-1-iodo-2-methyl-3-nitrobenzene are not detailed in the available literature, benzene derivatives in general can undergo a variety of reactions. These include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Wissenschaftliche Forschungsanwendungen

Crystallography and Molecular Interaction Studies

Crystal Structure Analysis : Research on compounds similar to 5-Chloro-1-iodo-2-methyl-3-nitrobenzene, like 2,6-Dichloro-4-nitrotoluene, has provided insights into the effects of halogen atoms and nitro groups on the molecular structure and interactions within crystals. These studies are crucial for understanding the steric hindrance and electronic effects that influence molecular packing and stability in solid states (Medjroubi et al., 2017).

Intermolecular Forces and Packing : Investigations into the crystal structures of various nitrobenzene derivatives have revealed the role of halogen bonding and other weak interactions in determining the arrangement of molecules in a crystal lattice. These insights are important for the design of materials with specific properties, such as porosity or reactivity (Bosch et al., 2022).

Environmental Science and Detection

Sensing Applications : Research has focused on developing sensors for detecting nitroaromatic compounds, which are crucial due to their application in explosives. Metal-organic frameworks (MOFs) and quantum dot composites have been explored for their ability to selectively sense nitroaromatic pollutants, showcasing the potential of structurally similar compounds in environmental monitoring (Liu et al., 2016).

Pollutant Degradation : Certain bacteria strains have been identified to utilize chloronitrobenzenes as carbon and energy sources, leading to microbial degradation pathways that could be exploited for the bioremediation of nitroaromatic pollutants in the environment (Shah, 2014).

Materials Science

Luminescent Sensing : The unique optical properties of certain nitroaromatic compounds have been harnessed in the design of luminescent sensors for detecting explosives or environmental pollutants. These sensors utilize the quenching or enhancement of luminescence upon interaction with target molecules, demonstrating the versatility of these compounds in materials science applications (Algarra et al., 2011).

CO2 Capture and Separation : MOFs incorporating nitroaromatic compounds have shown exceptional performance in CO2 capture and separation from mixtures with nitrogen or methane. This application is critical for addressing climate change and improving the efficiency of industrial processes (Chen et al., 2016).

Safety And Hazards

5-Chloro-1-iodo-2-methyl-3-nitrobenzene is classified as harmful, with hazard statement H302 indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

5-chloro-1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRZNGSAWDQNSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444509 | |

| Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |

CAS RN |

294190-16-2 | |

| Record name | 5-Chloro-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxybenzo[d]thiazole-2(3H)-thione](/img/structure/B1589282.png)